9-Ethynyl-9-fluorenol
Overview
Description
9-Ethynyl-9-fluorenol is a multifunctional compound that has garnered attention for its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties. Its derivatives are explored for various applications, including optoelectronic materials due to their luminescent properties with high quantum yields (Jianchuan Ye et al., 2007).
Synthesis Analysis
The synthesis of 9-ethynyl-9-fluorenol and its derivatives involves sophisticated chemical processes that enable the exploration of its crystallographic and optical properties. Jianchuan Ye et al. (2007) elaborated on the synthesis methods and characterization of these compounds, highlighting their potential in the field of optoelectronics due to their luminescent properties.
Molecular Structure Analysis
The molecular structure of 9-ethynyl-9-fluorenol has been analyzed through various spectroscopic methods, providing insights into its crystal effects on molecular charge densities. A detailed study by Overgaard et al. (2003) utilized low-temperature single-crystal X-ray diffraction data to determine the charge density distribution in crystalline 9-ethynyl-9-fluorenol, comparing it with theoretical DFT calculations (J. Overgaard et al., 2003).
Chemical Reactions and Properties
Various chemical reactions and properties of 9-ethynyl-9-fluorenol have been explored, demonstrating the compound's versatility. For instance, its ability to form derivatives through reactions with triaryltin hydride and its reaction pathways leading to organotin compounds have been documented, showcasing the compound's reactivity and potential for creating diverse chemical structures (Qian Ming & F. Fang, 2000).
Physical Properties Analysis
The study of 9-ethynyl-9-fluorenol's physical properties, such as its crystal structure and solubility, contributes to understanding its interactions and stability in various environments. The analysis of its crystal structure reveals important details about its molecular geometry and packing in the solid state, influencing its physical behavior and applications.
Chemical Properties Analysis
The chemical properties of 9-ethynyl-9-fluorenol, including its reactivity and the nature of its derivatives, are crucial for its applications in materials science and chemistry. Its photochemical properties, for example, have been investigated to understand the generation of fluorenyl cations and their stability, which is significant for developing photovoltaic materials and understanding reaction mechanisms (Mathew Bancerz et al., 2010).
Scientific Research Applications
Optoelectronic Materials : A series of compounds derived from 9-ethynyl-9-fluorenol were synthesized and characterized, revealing some derivatives to be luminescent with high quantum yields. This indicates potential use as optoelectronic materials based on their optical properties (Ye et al., 2007).
Molecular Charge Densities : The charge density distribution in crystalline 9-ethynyl-9-fluorenol was studied, providing insights into molecular electrostatic potentials and atomic charges. This has implications for understanding and designing materials with specific electronic properties (Overgaard et al., 2003).
Polymer Chemistry : Poly(9-ethynyl-9-fluorenol) was prepared via polymerization and characterized. It showed potential applications in the field of conductive polymers due to its conjugated polymer backbone system with fluorene groups, exhibiting photoluminescence and a specific band gap (Jang & Son, 2014).
Electrochemical Studies : The electroreduction of aryl derivatives of methanol, including 9-fluorenol, was studied, showing the potential application in designing electrochemical reactions and understanding the behavior of similar organic molecules (Mendkovich et al., 2016).
Kinetic Stabilization in Zeolites : The reactivity of the 9-fluorenyl cation, generated via photoheterolysis of 9-fluorenols in alkali metal zeolites, was explored. This offers insights into the stabilizing effects of non-proton exchanged zeolites on electrophilic guests, which could be beneficial for catalysis or material storage (O'neill et al., 2000).
Explosive Detection : A study on 9-ethynyl-9-hydroxyanthrone, a derivative of 9-ethynyl-9-fluorenol, showed high fluorescence response to explosives like TNT and HMX, indicating its potential as a sensing material for detecting explosives (Liu, 2011).
Supramolecular Chemistry : Host compounds derived from 9-ethynyl-9-fluorenol were synthesized, and their inclusion properties were studied. The changes in color upon guest complexation and the modes of supramolecular interaction have implications for designing materials with responsive properties (Hosseinzadeh et al., 2007).
Safety And Hazards
properties
IUPAC Name |
9-ethynylfluoren-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVVJGCZZAWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333823 | |
Record name | 9-Ethynyl-9-fluorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethynyl-9-fluorenol | |
CAS RN |
13461-74-0 | |
Record name | 9-Ethynyl-9-fluorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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